5-Iodonaphthalene-2-carboxylic acid

CAS No.: 99866-71-4

Cat. No.: VC8029688

Molecular Formula: C11H7IO2

Molecular Weight: 298.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99866-71-4 |

|---|---|

| Molecular Formula | C11H7IO2 |

| Molecular Weight | 298.08 g/mol |

| IUPAC Name | 5-iodonaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H7IO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) |

| Standard InChI Key | SVRZGKPAJVVTIG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)I |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)I |

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Structural Features

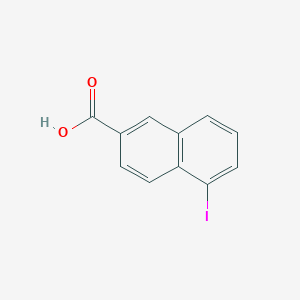

5-Iodonaphthalene-2-carboxylic acid has the molecular formula C₁₁H₇IO₂, with a molecular weight of 314.08 g/mol . Its IUPAC name is 5-iodonaphthalene-2-carboxylic acid, reflecting the substitution pattern on the naphthalene backbone. The structure consists of a fused bicyclic aromatic system, with the carboxylic acid group (-COOH) at position 2 and iodine at position 5 (Figure 1). The SMILES notation C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)I accurately represents its connectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇IO₂ | |

| Molecular Weight | 314.08 g/mol | |

| XLogP3-AA | 3.3 | |

| Topological Polar Surface Area | 37 Ų | |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

The XLogP3-AA value of 3.3 indicates moderate lipophilicity, suggesting reasonable membrane permeability in biological systems . The topological polar surface area (37 Ų) is consistent with carboxylic acid derivatives, influencing solubility and intermolecular interactions .

Synthesis and Manufacturing

Challenges in Synthesis

The steric bulk of the iodine atom and the electron-withdrawing nature of the carboxylic acid group may complicate regioselective iodination. Furthermore, side reactions such as di-iodination or oxidation of the naphthalene ring must be mitigated through careful optimization of reaction parameters (e.g., temperature, stoichiometry) .

Physicochemical Characteristics

Spectroscopic Data

Although specific spectral data (e.g., NMR, IR) are absent in the sources, the following inferences can be made:

-

¹H NMR: Aromatic protons adjacent to the iodine atom would appear downfield (δ 7.5–8.5 ppm) due to the iodine’s inductive effect.

-

IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ would confirm the presence of the carboxylic acid carbonyl group .

Applications in Pharmaceutical and Organic Chemistry

Synthetic Intermediate

The iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Ullmann, Heck). For example, the carboxylic acid group could be converted to esters or amides, while the iodine permits Suzuki-Miyaura couplings to install aryl or heteroaryl groups .

Future Research Directions

-

Synthetic Optimization: Develop regioselective iodination protocols to improve yield and purity.

-

Biological Screening: Evaluate anticancer, antimicrobial, or anti-inflammatory activity in vitro.

-

Materials Science: Explore applications in organic electronics, where iodinated aromatics can modulate charge transport properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume